

Ogremorphin Administration for In Vivo Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ogremorphin*

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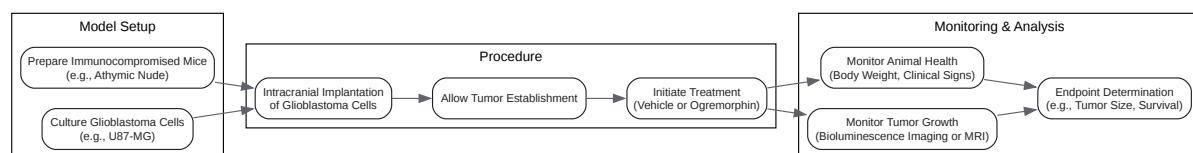
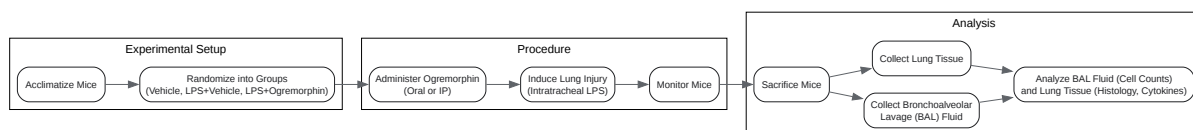
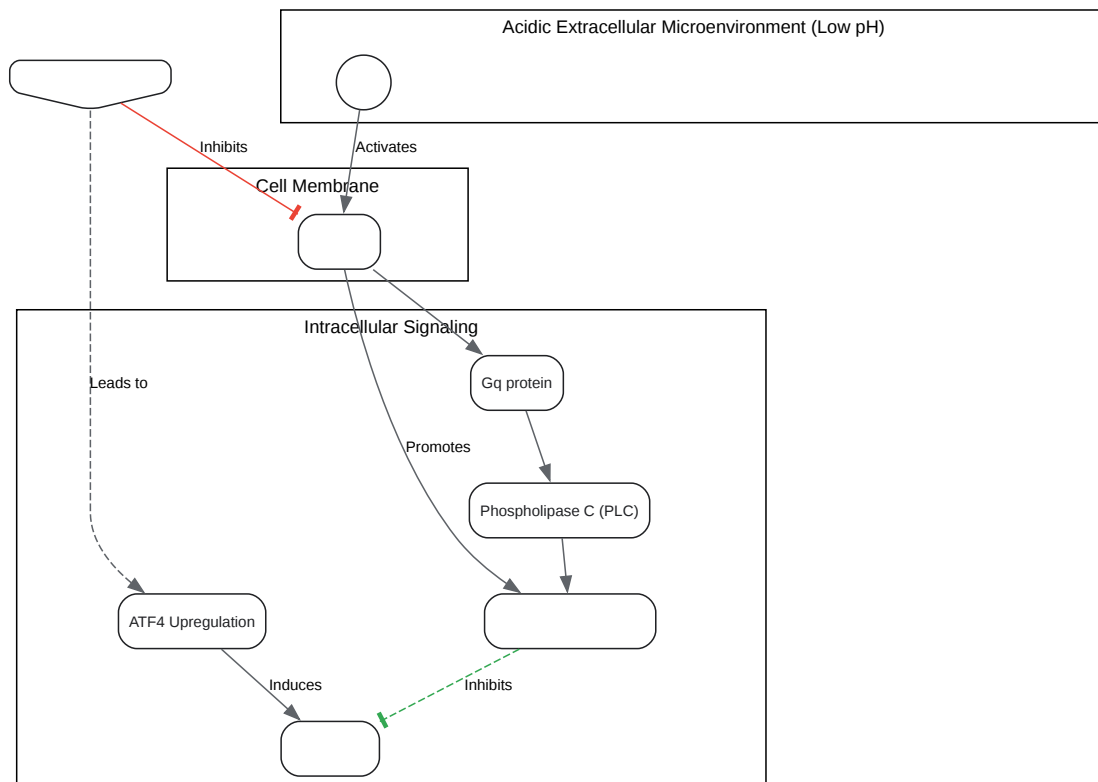
Introduction

Ogremorphin (OGM) is a small molecule inhibitor of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in various physiological and pathological processes, including inflammation and cancer.^{[1][2]} GPR68 is activated by an acidic extracellular microenvironment, a common feature of tumors and inflamed tissues.^{[3][4][5][6][7]} By inhibiting GPR68, **Ogremorphin** presents a promising therapeutic strategy for diseases characterized by acidosis-driven signaling. These application notes provide a guide for the administration of **Ogremorphin** in in vivo mouse models, based on currently available information.

Mechanism of Action: GPR68 Signaling Pathway

Ogremorphin exerts its effects by antagonizing GPR68. In the context of glioblastoma (GBM), a highly acidic tumor, GPR68 activation promotes cancer cell survival.^{[3][4][7][8]} Inhibition of GPR68 by **Ogremorphin** disrupts this pro-survival signaling, leading to the induction of ferroptosis, an iron-dependent form of programmed cell death.^{[3][4][5][6]} This pathway involves the upregulation of Activating Transcription Factor 4 (ATF4).^{[3][4][5]}

Below is a diagram illustrating the proposed signaling pathway of GPR68 and the inhibitory action of **Ogremorphin**.



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